molecular formula C16H15ClN4O4S B2918266 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide CAS No. 708220-95-5

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

Cat. No. B2918266
CAS RN: 708220-95-5
M. Wt: 394.83
InChI Key: UWPLIMYYISPFDG-UHFFFAOYSA-N
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Description

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide (1-CMPT-4-NPT) is a thiosemicarbazide derivative that has been studied for its potential use in a variety of scientific and medical applications. Its chemical structure consists of a phenyl ring with two nitro groups and a thiosemicarbazide group connected to a 4-chloro-2-methylphenoxyacetyl group. 1-CMPT-4-NPT has been studied for its antioxidant, antimicrobial, and anti-inflammatory properties, and has shown promise as a potential drug for the treatment of various diseases.

Scientific Research Applications

Potential Anticancer Applications

Thiosemicarbazide derivatives have shown promising results in anticancer studies. For instance, derivatives synthesized for targeting stomach cancer cells demonstrated the ability to intercalate with DNA, potentially leading to groundbreaking discoveries in cancer therapy. These compounds exhibited toxic effects on gastric cancer cells while sparing normal fibroblasts, indicating a selective toxicity that could be beneficial in cancer treatment. Cell cycle analysis revealed their impact on cell division, primarily at the replication stage, accompanied by DNA synthesis disorders and DNA damages like abasic sites and double-strand breaks. The spectroscopic studies suggested DNA intercalating properties of these compounds, making them a promising group with potential anticancer activity (Pitucha et al., 2020).

Antimicrobial and Antibacterial Activities

Thiosemicarbazides have been evaluated for their antimicrobial and antibacterial activities. For example, new 2-amino-1,3,4-oxadiazole derivatives were synthesized and screened for antibacterial activity against Salmonella typhi, where significant activity was observed. The synthesis involved reacting phenyl acetic acid derivatives with thiosemicarbazide, indicating the versatility of thiosemicarbazide derivatives in developing antimicrobial agents (Salama, 2020).

Anti-inflammatory Properties

Studies on 1,2,4-triazole derivatives, which were synthesized from thiosemicarbazides, showcased potential anti-inflammatory agents. The chemical synthesis pathway involved reacting acetic or propionic acid hydrazides with various aryl/alkyl isothiocyanates to produce thiosemicarbazides, which then furnished the 1,2,4-triazoles through alkali cyclization. These derivatives exhibited significant anti-inflammatory activities, highlighting the therapeutic potential of thiosemicarbazide derivatives in treating inflammation-related disorders (Turan-Zitouni et al., 2007).

Antioxidant Properties

Thiosemicarbazide derivatives have also been studied for their antioxidant activities. For example, cis-dioxomolybdenum(VI) complexes of a new ONN chelating thiosemicarbazidato ligand were synthesized and evaluated for their antioxidant activities using methods like DPPH and CUPRAC. These studies contribute to the understanding of thiosemicarbazide derivatives' roles as antioxidants, potentially leading to the development of new antioxidant agents (İLHAN CEYLAN et al., 2015).

properties

IUPAC Name

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O4S/c1-10-8-11(17)2-7-14(10)25-9-15(22)19-20-16(26)18-12-3-5-13(6-4-12)21(23)24/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPLIMYYISPFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-nitrophenyl)thiosemicarbazide

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